molecular formula C17H19N3OS B1263637 Nelonicline CAS No. 1026687-03-5

Nelonicline

Cat. No.: B1263637
CAS No.: 1026687-03-5
M. Wt: 313.4 g/mol
InChI Key: QZDCYUCETTWCMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ABT-126 involves several steps. One of the key synthetic routes includes the reaction of a bromo-phenyl-thiadiazol-2-yloxy compound with an aza-tricyclo-decane derivative. The reaction is typically carried out in methanol with the aid of a palladium on carbon catalyst under tritium gas exposure . Industrial production methods for ABT-126 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.

Chemical Reactions Analysis

ABT-126 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

ABT-126 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation enhances cholinergic transmission, which is crucial for cognitive functions. The compound’s high affinity for these receptors allows it to modulate neuronal activity effectively, potentially improving cognitive deficits associated with various neurological conditions .

Comparison with Similar Compounds

ABT-126 is unique in its high selectivity and potency for alpha-7 nicotinic acetylcholine receptors. Similar compounds include:

    ABT-594: Another nicotinic acetylcholine receptor agonist with different receptor subtype selectivity.

    GTS-21: A partial agonist of alpha-7 nicotinic acetylcholine receptors, used in similar research contexts.

    DMXB-A:

ABT-126 stands out due to its high affinity and selectivity, making it a valuable compound for both research and potential therapeutic applications.

Properties

CAS No.

1026687-03-5

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2

InChI Key

QZDCYUCETTWCMO-UHFFFAOYSA-N

SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

Synonyms

4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane
ABT-126

Origin of Product

United States

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